molecular formula C13H13F3O3 B1323485 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid CAS No. 502651-11-8

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid

Cat. No.: B1323485
CAS No.: 502651-11-8
M. Wt: 274.23 g/mol
InChI Key: BZEYCGVQYBZOEK-UHFFFAOYSA-N
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Description

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid is a useful research compound. Its molecular formula is C13H13F3O3 and its molecular weight is 274.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Inhibitory Effect on Xanthine Oxidase

Xanthine oxidase is a key enzyme involved in the production of uric acid, and its inhibition is crucial in treating diseases like gout. Research has highlighted the potential of certain natural and synthetic compounds, including various phenolics, chalcones, and other chemical classes, as promising Xanthine Oxidase (XO) inhibitors. These inhibitors could offer new therapeutic avenues for diseases related to purine metabolism, such as gout, by reducing uric acid production (Orhan & Deniz, 2020).

2. Potential in Surgery and Tissue Protection

Xanthine oxidase has been implicated in the pathogenesis of various diseases, including conditions involving re-oxygenation of hypoxic tissues. Studies suggest that XO inhibition could significantly reduce oxidative stress and damage to the intestinal mucosa due to ischemia-reperfusion injuries. This implies a potential role for XO inhibitors in reducing complications and improving outcomes in major intra-abdominal and potentially other surgeries (Mittal et al., 2008).

3. Role in Medicinal Chemistry and Drug Development

Alkyne hexacarbonyl dicobalt complexes, a chemical class to which 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid could potentially be related, have shown promise in medicinal chemistry, especially in anticancer drug development. These complexes have been studied for their potential applications as antitumor drugs, hormonally active agents, and diagnostic tools. Their biological properties are mainly determined by the nature of the ligands and the presence of the metal center, highlighting the importance of understanding the structural attributes of compounds like this compound in drug design (Ott et al., 2008).

Properties

IUPAC Name

6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-5-3-4-9(8-10)11(17)6-1-2-7-12(18)19/h3-5,8H,1-2,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEYCGVQYBZOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620415
Record name 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502651-11-8
Record name 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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